Product packaging for Ethyl 3-nitro-5-(trifluoromethyl)benzoate(Cat. No.:CAS No. 203513-22-8)

Ethyl 3-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B2872674
CAS No.: 203513-22-8
M. Wt: 263.172
InChI Key: SHUPMSKIJLRXGX-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-5-(trifluoromethyl)benzoate is a high-purity chemical intermediate designed for advanced research and development applications. This compound belongs to a class of nitro-aromatic esters featuring a meta-substituted trifluoromethyl group, a combination known to impart unique electronic properties and enhanced lipophilicity to molecules . As a building block, it is particularly valuable in medicinal chemistry for the synthesis of more complex molecules, such as benzohydrazides, which are investigated for their potential biological activities . The presence of both strong electron-withdrawing groups—the nitro and trifluoromethyl moieties—makes this ester a versatile substrate for nucleophilic substitution and reduction reactions, allowing researchers to efficiently create diverse chemical libraries. The primary research value of this compound lies in its application as a precursor in the development of new chemical entities, especially within the pharmaceutical and agrochemical sectors. Esters of nitro-substituted, trifluoromethylated benzoic acids have demonstrated significant antimycobacterial properties in scientific studies, showing promising activity against Mycobacterium tuberculosis . These compounds are believed to act as prodrugs, where the ester moiety facilitates cellular uptake, followed by enzymatic hydrolysis within the bacterial cell to release the active acid metabolite . The trifluoromethyl group is a critical feature in modern drug design, as it can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F3NO4 B2872674 Ethyl 3-nitro-5-(trifluoromethyl)benzoate CAS No. 203513-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-nitro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)6-3-7(10(11,12)13)5-8(4-6)14(16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUPMSKIJLRXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Nitro 5 Trifluoromethyl Benzoate

Classical Esterification Routes to Benzoates Incorporating Substituted Aromatics

The most direct and classical approach to synthesizing ethyl 3-nitro-5-(trifluoromethyl)benzoate is through the esterification of 3-nitro-5-(trifluoromethyl)benzoic acid with ethanol (B145695). The Fischer-Speier esterification is a cornerstone of this methodology, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

In a typical procedure analogous to the synthesis of similar nitrobenzoates, 3-nitro-5-(trifluoromethyl)benzoic acid would be dissolved in an excess of anhydrous ethanol, which serves as both a reactant and the solvent. truman.edu A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is then introduced to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. truman.edu The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. truman.edu The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

The mechanism of Fischer esterification involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product. The use of excess ethanol is crucial to shift the equilibrium in favor of the product, in accordance with Le Châtelier's principle.

Upon completion of the reaction, the work-up procedure generally involves neutralizing the acid catalyst with a weak base, such as sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound. Purification is typically achieved through recrystallization or column chromatography.

The following table outlines a representative set of reactants and conditions for a classical Fischer esterification, adapted for the synthesis of the target molecule.

Reactant/ReagentRoleTypical Molar Ratio (relative to carboxylic acid)
3-Nitro-5-(trifluoromethyl)benzoic acidStarting Material1
EthanolReactant & SolventExcess (e.g., 10-20 equivalents)
Concentrated Sulfuric AcidCatalystCatalytic (e.g., 0.1-0.2 equivalents)
Sodium Bicarbonate (aq. solution)Neutralizing AgentSufficient to neutralize the acid catalyst
Organic Solvent (e.g., diethyl ether)Extraction SolventN/A
Anhydrous Magnesium Sulfate (B86663)Drying AgentN/A

Functional Group Interconversions Leading to Nitro and Trifluoromethyl Substituents

Nitration Reactions in the Synthesis of this compound Precursors

A key step in this synthetic route is the electrophilic nitration of a suitable precursor, such as ethyl 3-(trifluoromethyl)benzoate. The directing effects of the substituents already present on the benzene (B151609) ring are of paramount importance in determining the regioselectivity of the nitration reaction. Both the ester group (-COOEt) and the trifluoromethyl group (-CF3) are electron-withdrawing and act as meta-directors. Therefore, when ethyl 3-(trifluoromethyl)benzoate is subjected to nitration, the incoming nitro group is directed to the position meta to both existing substituents, which is the 5-position, leading to the desired product.

The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

A general procedure would involve the slow, dropwise addition of the pre-cooled nitrating mixture to a cooled solution of ethyl 3-(trifluoromethyl)benzoate in concentrated sulfuric acid. After the addition is complete, the reaction mixture is stirred for a period at a controlled temperature before being carefully poured onto crushed ice to precipitate the product. The solid product is then collected by filtration, washed with water to remove residual acids, and purified, typically by recrystallization.

The reaction conditions for the nitration of a substituted benzoate (B1203000) are summarized in the table below.

Reactant/ReagentRoleTypical Conditions
Ethyl 3-(trifluoromethyl)benzoateSubstrate1 equivalent
Concentrated Nitric AcidNitrating Agent1-1.2 equivalents
Concentrated Sulfuric AcidCatalyst & SolventExcess
TemperatureReaction Parameter0-10 °C
Reaction TimeReaction Parameter1-2 hours

Trifluoromethylation Strategies for Aromatic Systems Relevant to this compound Synthesis

The introduction of the trifluoromethyl group onto the aromatic ring is a critical step in building the precursor for the final product. One established method for synthesizing 3-(trifluoromethyl)benzoic acid involves a multi-step process starting from m-xylene. google.com

This process includes the following key transformations:

Chlorination: m-Xylene is reacted with chlorine in a suitable solvent, often in the presence of an initiator, to produce meta-bis(trichloromethyl)benzene. google.com

Fluorination: The resulting meta-bis(trichloromethyl)benzene is then fluorinated using hydrogen fluoride (B91410) in the presence of a catalyst to yield meta-trichloromethyl trifluoromethyl benzene. google.com

Hydrolysis: Finally, the meta-trichloromethyl trifluoromethyl benzene undergoes a hydrolysis reaction, catalyzed by a zinc-containing catalyst in the presence of water, to produce 3-(trifluoromethyl)benzoic acid. google.com

Once 3-(trifluoromethyl)benzoic acid is synthesized, it can be esterified with ethanol to produce ethyl 3-(trifluoromethyl)benzoate, which can then be nitrated as described in the previous section.

Another approach for the synthesis of trifluoromethylated benzoic acids involves the Grignard reaction. For instance, 3,5-bis(trifluoromethyl)benzoic acid can be prepared from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) by forming a Grignard reagent with magnesium in tetrahydrofuran, followed by carboxylation with carbon dioxide gas. google.com This highlights the utility of organometallic reactions in the synthesis of such precursors.

Advanced Synthetic Protocols for Aromatic Esters

In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of aromatic esters. These advanced protocols often involve the use of novel catalysts and the application of green chemistry principles.

Catalytic Approaches in the Synthesis of this compound

Beyond traditional acid catalysis, several advanced catalytic systems have been developed for esterification reactions. Solid acid catalysts, such as zeolites, sulfated metal oxides, and supported heteropoly acids, offer several advantages over liquid acids, including ease of separation, reusability, and reduced corrosion. researchgate.net For the synthesis of this compound, employing a solid acid catalyst in a batch or continuous flow reactor could offer a more sustainable alternative to the classical Fischer esterification.

Ionic liquids, particularly Brønsted acidic ionic liquids, have also emerged as effective catalysts for esterification and other acid-catalyzed reactions. oup.comoup.com They can act as both the catalyst and the solvent, and their non-volatile nature and potential for recyclability make them attractive from a green chemistry perspective. oup.comoup.com

Furthermore, innovative catalytic reactions are being explored for the synthesis of aromatic esters. For example, a "ester dance reaction" catalyzed by a palladium complex has been reported, which allows for the isomerization of aromatic esters. waseda.jp While not a direct synthesis of the target molecule, this illustrates the potential of transition-metal catalysis in manipulating ester functionalities on aromatic rings. For hindered benzoic acids, specific catalysts and reagents have been developed to overcome the steric hindrance that can limit the efficiency of traditional esterification methods. acs.org

The following table provides a comparison of different catalytic approaches for esterification.

Catalyst TypeExamplesAdvantages
Homogeneous Acid CatalystsSulfuric acid, p-toluenesulfonic acidWell-established, effective for many substrates
Solid Acid CatalystsZeolites, sulfated zirconia, ion-exchange resinsReusable, non-corrosive, easy to separate
Ionic LiquidsBrønsted acidic ionic liquidsDual catalyst-solvent role, recyclable
Transition Metal CatalystsPalladium complexes, Rhodium/Ruthenium bimetallic clustersHigh efficiency, potential for novel transformations
BiocatalystsImmobilized lipasesHigh selectivity, mild reaction conditions

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including aromatic esters and nitro compounds. For the synthesis of this compound, several aspects can be optimized to enhance its environmental profile.

In the esterification step, the use of reusable solid acid catalysts or biocatalysts like immobilized lipases can significantly reduce waste and avoid the use of corrosive mineral acids. researchgate.netfrontiersin.org Lipase-catalyzed esterification can be highly regioselective and proceeds under mild conditions, offering a green alternative to chemical catalysis. frontiersin.org The development of catalysts that can utilize molecular oxygen as the sole oxidant in ester-producing reactions also represents a significant advancement in green synthesis. labmanager.comeurekalert.org

For the nitration step, traditional methods using mixed acids generate significant amounts of acidic waste. Greener alternatives are being actively researched. The use of ionic liquids as solvents or catalysts for nitration can facilitate product separation and catalyst recycling. nih.govacs.org Other approaches include the use of solid-supported nitrating agents and solvent-free reaction conditions to minimize the environmental impact.

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The primary route to synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid, with ethanol. The optimization of this process involves the systematic variation of several key parameters to maximize yield and purity while minimizing reaction time.

Key Optimization Parameters:

Catalyst Selection and Concentration: The reaction is acid-catalyzed. While conventional catalysts include concentrated sulfuric acid (H₂SO₄), other catalysts such as silicon tetrachloride and various sulfonic acid hydrates have been employed for similar nitrobenzoate esterifications. google.comgoogle.com The catalyst concentration is a critical variable; a sufficient amount is needed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

Reactant Molar Ratio: The esterification is an equilibrium reaction. To drive the equilibrium toward the product side, a large excess of one reactant, typically the less expensive ethanol, is used. truman.edu This ensures a higher conversion rate of the carboxylic acid.

Temperature and Reaction Time: The reaction rate is significantly influenced by temperature. Typically, the mixture is heated to the reflux temperature of the alcohol (for ethanol, approx. 78°C) for several hours. truman.eduscirp.org Studies on related esterifications have shown that higher temperatures can increase reaction rates, but may also lead to side reactions if not properly controlled. scirp.org The optimal reaction time is determined by monitoring the disappearance of the starting material.

Removal of Water: As water is a byproduct of the esterification, its removal can shift the equilibrium to favor product formation. While not always necessary when using a large excess of alcohol, techniques such as azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or cyclohexane) can be employed. google.com

Alternative Energy Sources: Modern synthetic methods explore the use of microwave irradiation to accelerate the reaction. academicpublishers.orgresearchgate.net For the synthesis of analogous substituted benzoates, microwave conditions have been shown to significantly reduce reaction times from hours to minutes and, in some cases, improve yields. researchgate.net

The following interactive table illustrates the impact of varying reaction conditions on the yield of the final product, based on findings from studies on structurally similar nitrobenzoate esters.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound. This data is illustrative, based on typical results for Fischer esterification of related substituted nitrobenzoic acids.
EntryCatalyst (mol%)Ethanol/Acid RatioTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (5%)10:180 (Reflux)875
2H₂SO₄ (5%)20:180 (Reflux)688
3H₂SO₄ (10%)20:180 (Reflux)692
4Sulfonic Acid Hydrate (5%)20:180 (Reflux)790
5H₂SO₄ (10%)20:1120 (Microwave)0.2594

Purification and Isolation Techniques for this compound

Following the completion of the synthesis, a multi-step work-up and purification procedure is necessary to isolate the pure ester from the reaction mixture, which contains the product, excess ethanol, the acid catalyst, water, and unreacted starting material.

Quenching and Precipitation: The reaction mixture is first cooled to room temperature. It is then poured slowly into a beaker containing a large volume of ice or cold water. truman.edu The significant decrease in solubility of the organic ester in the aqueous medium causes it to precipitate out of the solution, often as a solid. This step also serves to dilute the acid catalyst.

Initial Isolation: The crude solid product is isolated from the aqueous mixture via suction filtration using a Büchner funnel. truman.edu The collected solid is washed with cold water to remove any residual acid and other water-soluble impurities.

Neutralization Wash: To remove any unreacted 3-nitro-5-(trifluoromethyl)benzoic acid, the crude product can be dissolved in an organic solvent, such as dichloromethane (B109758) or ethyl acetate, and washed with a mild aqueous basic solution, like 5-15% sodium bicarbonate or a soda solution. scirp.org The acidic starting material reacts to form a water-soluble sodium salt, which partitions into the aqueous layer, while the neutral ester remains in the organic layer. The layers are then separated using a separatory funnel.

Solvent Removal and Drying: The organic layer containing the ester is washed with brine to remove residual water and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. orgsyn.org The drying agent is removed by filtration, and the organic solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude, purified ester.

Final Purification:

Recrystallization: This is a common final purification step. The crude product is dissolved in a minimum amount of a suitable hot solvent. For similar nitrobenzoate esters, solvents such as methanol (B129727), ethanol, or solvent pairs like dichloromethane/hexane have proven effective. truman.eduorgsyn.org As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Distillation: For some esters, drying can be achieved by incipient distillation at reduced pressure to remove any final traces of water or volatile impurities. google.com

The purity of the final product is typically confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. google.com

Chemical Reactivity and Transformations of Ethyl 3 Nitro 5 Trifluoromethyl Benzoate

Hydrolysis and Transesterification Reactions of the Ester Moiety in Ethyl 3-nitro-5-(trifluoromethyl)benzoate

The ethyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, common to most esters. However, the reaction kinetics are significantly enhanced by the presence of the nitro and trifluoromethyl groups. These powerful electron-withdrawing substituents decrease the electron density on the aromatic ring, which in turn makes the carbonyl carbon of the ester group more electrophilic and, therefore, more susceptible to nucleophilic attack.

Hydrolysis typically involves heating the ester with an aqueous acid or base.

Base-catalyzed hydrolysis (saponification) : This is an effectively irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The increased electrophilicity of the carbonyl carbon in this compound facilitates this attack, allowing the reaction to proceed under milder conditions or at a faster rate compared to unsubstituted ethyl benzoate (B1203000). The reaction yields ethanol (B145695) and the corresponding benzoate salt, which upon acidification, gives 3-nitro-5-(trifluoromethyl)benzoic acid.

Acid-catalyzed hydrolysis : This is a reversible reaction that requires an excess of water to be driven to completion. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon even more electrophilic for the subsequent attack by water.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. Similar to hydrolysis, the rate of transesterification is enhanced by the electron-deficient nature of the benzene (B151609) ring. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol.

Reduction Reactions Involving the Nitro Group of this compound

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to various other oxidation states, most notably an amino group.

The conversion of the nitro group in this compound to an amino group to form Ethyl 3-amino-5-(trifluoromethyl)benzoate is a synthetically important transformation. This reduction can be achieved with high selectivity, leaving the ester and trifluoromethyl groups intact, using several standard methods. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. It is often considered a "clean" method as the only byproduct is water. The reaction is typically performed in a solvent like ethanol or ethyl acetate.

Metal-Acid Systems : The reduction can also be effectively carried out using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). youtube.com This method is robust and widely used in industrial applications. The reaction proceeds in two stages: the reduction itself, which produces an ammonium (B1175870) salt, followed by a basic workup to neutralize the excess acid and liberate the free amine. youtube.com

Transfer Hydrogenation : Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C. This avoids the need for handling gaseous hydrogen.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsNotes
H₂, Pd/C (or PtO₂, Raney Ni)1-4 atm H₂, Room Temperature, Ethanol/Methanol solventHigh yield, clean reaction, chemoselective for the nitro group. wikipedia.org
Fe / HCl or NH₄ClReflux, Aqueous/Ethanol solventInexpensive and effective, often used industrially. wikipedia.org
SnCl₂ / HClRoom Temperature, Ethanol solventA classic method that works well for a wide range of substrates. wikipedia.org
Na₂S₂O₄ (Sodium Dithionite)Aqueous/Methanol solventA mild reducing agent, useful when other sensitive functional groups are present.

The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons. Under carefully controlled conditions, it is possible to isolate intermediates. The generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Reaction Pathway: Ar-NO₂ → Ar-N=O (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

While the complete reduction to the amine is the most common outcome, specific reagents can favor the formation of these intermediates. For instance, reduction with zinc dust in the presence of aqueous ammonium chloride can often be used to stop the reaction at the hydroxylamine stage. wikipedia.org However, for a substrate as activated as this compound, isolating these intermediates can be challenging as the subsequent reduction steps are often rapid. Mechanistic studies confirm that these intermediates are formed, even if they are transient and not isolated during the course of most reactions.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are dictated by the substituents already present on the ring.

The benzene ring of this compound is exceptionally deactivated towards electrophilic attack. This is because all three substituents—ethyl carboxylate (-COOEt), nitro (-NO₂), and trifluoromethyl (-CF₃)—are strong electron-withdrawing groups. Electron-withdrawing groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org

Furthermore, all three of these groups are classified as meta-directors. youtube.comlibretexts.org In this compound, these groups are already in a meta relationship to each other (at positions 1, 3, and 5). This arrangement leads to a profound deactivation of all available positions on the ring (C2, C4, and C6).

Position C2 : This position is ortho to the -COOEt group and ortho to the -NO₂ group.

Position C4 : This position is ortho to the -NO₂ group and ortho to the -CF₃ group.

Position C6 : This position is ortho to the -COOEt group and para to the -NO₂ group.

Because all electron-withdrawing groups strongly deactivate the ortho and para positions relative to themselves, every potential site for electrophilic attack is heavily disfavored. The positive charge of the intermediate arenium ion (sigma complex) would be destabilized by the adjacent electron-withdrawing groups. youtube.com Consequently, forcing an electrophilic aromatic substitution reaction on this substrate would require extremely harsh conditions, and the reaction would likely be slow, low-yielding, and potentially produce a mixture of products. The molecule is, for most practical purposes, considered inert to standard electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic Aromatic Substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

This compound itself does not possess a conventional leaving group, such as a halide. The groups attached to the ring (H, -COOEt, -NO₂, -CF₃) are not readily displaced by nucleophiles under typical SₙAr conditions. Therefore, the parent compound is not expected to undergo this reaction.

However, the electronic nature of the ring makes it highly activated for SₙAr if a suitable leaving group were present. For example, a derivative like Ethyl 2-chloro-3-nitro-5-(trifluoromethyl)benzoate would be an excellent substrate for SₙAr. The chlorine atom at C2 is ortho to the nitro group at C3 and para to the trifluoromethyl group at C5, providing strong activation for its displacement by a nucleophile.

Reactions Involving the Trifluoromethyl Group of this compound

The trifluoromethyl (-CF₃) group is generally considered to be a stable and robust functional group due to the high strength of the carbon-fluorine bond. However, under specific and often harsh reaction conditions, it can undergo transformations. For aromatic compounds like this compound, the reactivity of the -CF₃ group is significantly influenced by the electronic nature of the other substituents on the benzene ring. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the ethyl ester (-COOEt) groups, renders the aromatic ring electron-deficient, which in turn affects the reactivity of the -CF₃ group.

Transformations of the trifluoromethyl group on an aromatic ring are challenging. researchgate.net Generally, such reactions with nucleophilic reagents are more feasible when the aromatic ring is substituted with electron-donating groups, which is the opposite of the substitution pattern in this compound. However, reactions in superacidic media have been shown to facilitate the transformation of trifluoromethyl-substituted arenes. researchgate.net In the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H), the -CF₃ group can be protonated, leading to the formation of a reactive electrophilic species, which can then undergo further reactions such as hydrolysis to a carboxylic acid group upon aqueous workup. researchgate.net

Detailed research findings on the specific reactions of the trifluoromethyl group in this compound are not extensively documented in publicly available literature. However, based on the general reactivity of trifluoromethylated nitroaromatics, the following transformations could be theoretically possible, though likely requiring forcing conditions:

Hydrolysis to a Carboxylic Acid: Treatment with strong acids, such as concentrated sulfuric acid or superacids, could potentially hydrolyze the -CF₃ group to a carboxylic acid (-COOH). nih.gov This transformation would yield 3-carboxy-5-nitrobenzoic acid ethyl ester.

Nucleophilic Substitution of Fluorine: While difficult, it is conceivable that under high temperatures and pressures, and with potent nucleophiles, a stepwise substitution of the fluorine atoms could occur. However, the strongly deactivated nature of the ring would make this exceptionally challenging.

The table below summarizes potential, though not experimentally confirmed for this specific compound, reactions involving the trifluoromethyl group.

Reaction TypeReagents and ConditionsPotential Product
HydrolysisConcentrated H₂SO₄ or CF₃SO₃H, heat3-carboxy-5-nitrobenzoic acid ethyl ester
Nucleophilic SubstitutionStrong nucleophile, high temperature, high pressureProducts of partial or full fluorine substitution

It is important to note that the concurrent presence of the nitro and ester groups would also influence the outcome of these reactions, potentially leading to side reactions involving these functionalities.

Metal-Catalyzed Coupling Reactions Utilizing this compound or its Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound to participate in such reactions, it would typically require the presence of a suitable leaving group on the aromatic ring, such as a halogen (e.g., Br, I) or a triflate (-OTf). Assuming a derivative, for instance, Ethyl 2-bromo-3-nitro-5-(trifluoromethyl)benzoate, is used, several common coupling reactions could be envisioned.

The electronic properties of the aryl halide play a crucial role in the success of these couplings. The presence of the electron-withdrawing nitro and trifluoromethyl groups can be advantageous, as it often facilitates the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. A hypothetical Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid could proceed as follows:

Substrate: Ethyl 2-bromo-3-nitro-5-(trifluoromethyl)benzoate

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst System: Typically a palladium(0) catalyst with a suitable phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄).

Product: Ethyl 2-aryl-3-nitro-5-(trifluoromethyl)benzoate

Research has shown that Suzuki-Miyaura couplings can be successfully performed on aryl halides bearing electron-withdrawing groups. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For a halogenated derivative of the title compound, this would lead to the introduction of an amino group.

Substrate: Ethyl 2-bromo-3-nitro-5-(trifluoromethyl)benzoate

Coupling Partner: A primary or secondary amine (R¹R²NH)

Catalyst System: A palladium catalyst with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOt-Bu, K₂CO₃).

Product: Ethyl 2-(R¹R²-amino)-3-nitro-5-(trifluoromethyl)benzoate

The Buchwald-Hartwig amination is known to be tolerant of a wide range of functional groups, including nitro groups. rsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne.

Substrate: Ethyl 2-iodo-3-nitro-5-(trifluoromethyl)benzoate

Coupling Partner: A terminal alkyne (R-C≡CH)

Catalyst System: A palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).

Product: Ethyl 2-(alkynyl)-3-nitro-5-(trifluoromethyl)benzoate

The table below provides a summary of these potential metal-catalyzed coupling reactions on a hypothetical halogenated derivative.

Coupling ReactionCoupling PartnerTypical Catalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd(0) catalyst, phosphine ligand, baseAryl-substituted derivative
Buchwald-HartwigAminePd catalyst, specialized ligand, strong baseAmino-substituted derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, amine baseAlkynyl-substituted derivative

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of this compound would be dictated by the chromophores present in the molecule, primarily the nitroaromatic system. Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, they can be excited to singlet and then triplet states, which can undergo various reactions.

The most common photochemical reaction of nitroaromatic compounds is the reduction of the nitro group. In the presence of a hydrogen-donating solvent (e.g., isopropanol) or other reducing agents, irradiation can lead to the formation of nitroso, hydroxylamino, and ultimately amino compounds. The excited state of the nitroaromatic compound can abstract a hydrogen atom, initiating a radical chain reaction that results in its reduction.

Another possible photochemical transformation is photosubstitution. In some cases, the nitro group of an excited nitroaromatic compound can be displaced by a nucleophile. However, this is more common for nitro groups in the ortho or para position to an electron-donating group. Given the substitution pattern of this compound, this is less likely.

The trifluoromethyl group itself is generally photochemically stable. However, there are instances where photochemical reactions can involve C-F bond cleavage, though this usually requires specific conditions or sensitizers. A study on 3,5-diamino-trifluoromethyl-benzene showed that upon irradiation, the compound underwent defluorination to form 3,5-diaminobenzoic acid through nucleophilic substitution of fluoride (B91410) by water. nih.gov This suggests that under certain photochemical conditions, the trifluoromethyl group in a sufficiently activated aromatic system can react.

A study on 2-nitrophenyl-α-trifluoromethyl carbinols demonstrated that photolysis can lead to a variety of complex fluorinated products, indicating that the interplay between the nitro group and a trifluoromethyl-containing substituent can lead to unique photochemical pathways. nih.gov

For this compound, the likely photochemical transformations would primarily involve the nitro group. The table below outlines these possibilities.

Photochemical ReactionConditionsPotential Products
Photoreduction of Nitro GroupUV irradiation, H-donor solventEthyl 3-nitroso-5-(trifluoromethyl)benzoate, Ethyl 3-hydroxylamino-5-(trifluoromethyl)benzoate, Ethyl 3-amino-5-(trifluoromethyl)benzoate
Photochemical DefluorinationUV irradiation, aqueous mediaPotential for hydrolysis of -CF₃ to -COOH, though likely a minor pathway

It is important to emphasize that the specific photochemical outcomes for this compound would need to be determined experimentally, as the combination of the three substituents could lead to complex and competing reaction pathways.

Spectroscopic and Structural Elucidation of Ethyl 3 Nitro 5 Trifluoromethyl Benzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in Ethyl 3-nitro-5-(trifluoromethyl)benzoate, providing information on the chemical environment, connectivity, and spatial relationships of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum provides a clear signature for both the ethyl ester group and the substituted aromatic ring. The ethyl group protons exhibit a characteristic pattern: a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield chemical shift. These protons are split by the three neighboring methyl protons, producing a quartet. The terminal methyl protons (-CH₃) are further from the electronegative oxygen and appear more upfield. Their signal is split into a triplet by the two methylene protons.

The aromatic region of the spectrum is defined by the three protons on the 1,3,5-trisubstituted benzene (B151609) ring. The two strong electron-withdrawing groups, nitro (-NO₂) and trifluoromethyl (-CF₃), significantly deshield the aromatic protons, shifting their signals to a lower field compared to benzene (7.36 ppm). The proton at the C2 position is situated between the two electron-withdrawing groups and is expected to be the most deshielded, appearing furthest downfield as a singlet (or a finely split triplet due to small meta-couplings). The protons at the C4 and C6 positions are also deshielded and will appear as distinct singlets (or finely split doublets). The expected small meta-coupling constants (⁴JHH) between these protons are typically around 2-3 Hz.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.9 - 9.1 s (t) J ≈ 1.5-2.0 Hz
H-4 ~8.7 - 8.9 s (d) J ≈ 2.0-2.5 Hz
H-6 ~8.4 - 8.6 s (d) J ≈ 2.0-2.5 Hz
-OCH₂CH₃ ~4.4 - 4.5 q J ≈ 7.1 Hz

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the six carbons of the aromatic ring, and the carbon of the trifluoromethyl group.

The carbonyl carbon (-C=O) is significantly deshielded and appears at a low field, typically in the range of 160-165 ppm. The aromatic carbons are found between 120-150 ppm. The carbons directly attached to the nitro (C3) and trifluoromethyl (C5) groups, as well as the ester group (C1), will have their chemical shifts significantly influenced by these substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons will also exhibit smaller C-F couplings.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (C-F Coupling)
C=O ~163 s
C1 ~133 t (small J)
C2 ~128 q (small J)
C3 ~148 s
C4 ~125 q (small J)
C5 ~132 q (²JCF ≈ 35 Hz)
C6 ~135 s
-CF₃ ~122 q (¹JCF ≈ 273 Hz)
-OCH₂CH₃ ~62 s

¹⁹F NMR is a highly sensitive technique for characterizing the trifluoromethyl group. A single, strong signal is expected for the -CF₃ group on the benzene ring. The chemical shift of this signal is indicative of the electronic environment. For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically appears in the region of -60 to -65 ppm relative to a CFCl₃ standard. azom.com The presence of the electron-withdrawing nitro group may cause a slight downfield shift. The signal will be a singlet as there are no neighboring fluorine atoms to cause splitting.

While specific 2D NMR data is not available, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group through a cross-peak. It would also verify the small meta-couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. Key correlations would be expected from the ethyl -CH₂- protons to the carbonyl carbon, and from the aromatic protons (H2, H4, H6) to various aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For instance, NOE correlations would be expected between the aromatic proton at C6 and the methylene protons of the ethyl group, helping to confirm the conformation around the ester linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show several strong, characteristic absorption bands. The most prominent will be the carbonyl (C=O) stretch of the ester group, typically appearing around 1720-1740 cm⁻¹. libretexts.org The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch between 1530-1550 cm⁻¹ and a symmetric stretch between 1340-1360 cm⁻¹. orgchemboulder.com The trifluoromethyl group (-CF₃) is characterized by strong C-F stretching absorptions, usually found in the 1100-1300 cm⁻¹ region. Additionally, C-O stretching of the ester will be visible between 1250-1300 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org

Raman spectroscopy would corroborate these findings. Aromatic ring vibrations, which often give strong Raman signals, would be observed in the 1400-1600 cm⁻¹ range. acs.org The symmetric stretch of the nitro group is also typically strong in the Raman spectrum. acs.org

Predicted Vibrational Spectroscopy Data

Functional Group Vibration Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150 3050 - 3150
Ester C=O Stretch 1720 - 1740 1720 - 1740
Aromatic C=C Stretch 1580 - 1610, 1450 - 1500 1580 - 1610, 1450 - 1500
Nitro N=O Asymmetric Stretch 1530 - 1550 Weak/Absent
Nitro N=O Symmetric Stretch 1340 - 1360 1340 - 1360
Ester C-O Stretch 1250 - 1300 Moderate

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₈F₃NO₄), the calculated molecular weight is approximately 263.04 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 263 would be observed. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would include:

Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion [M - 45]⁺ at m/z 218. pharmacy180.com This is often a very prominent peak.

Loss of an ethylene (B1197577) molecule (C₂H₄): Through a McLafferty rearrangement, resulting in a fragment ion [M - 28]⁺ at m/z 235, corresponding to the protonated 3-nitro-5-(trifluoromethyl)benzoic acid.

Loss of the nitro group (-•NO₂): Cleavage of the C-N bond would produce an ion [M - 46]⁺ at m/z 217. miamioh.edu

Loss of nitric oxide (-•NO): A common fragmentation for aromatic nitro compounds, giving an ion [M - 30]⁺ at m/z 233. miamioh.edu

Further fragmentation of the acylium ion (m/z 218) by loss of carbon monoxide (-CO) would yield a substituted phenyl cation [M - 45 - 28]⁺ at m/z 190.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Identity of Lost Neutral/Radical
263 [C₁₀H₈F₃NO₄]⁺• Molecular Ion (M⁺•)
235 [C₈H₄F₃NO₄]⁺• C₂H₄
218 [C₈H₃F₃NO₂]⁺ •OC₂H₅
217 [C₁₀H₈F₃O₂]⁺ •NO₂

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can confirm the molecular formula of a compound.

For this compound, the molecular formula is C₁₀H₈F₃NO₄. An HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, or other adducts. The theoretical exact mass of the neutral molecule provides a benchmark for this analysis. This data is fundamental for confirming the identity of a synthesized compound.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₁₀H₈F₃NO₄
Molecular Weight (g/mol)263.17
Theoretical Exact Mass (Da)263.04055

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) would provide further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound). The resulting fragment ions are then analyzed to create a fragmentation pattern, which acts as a structural fingerprint.

Analysis of this pattern allows researchers to deduce the connectivity of atoms within the molecule. For this compound, characteristic losses would be expected, such as the loss of the ethoxy group (-OCH₂CH₃), ethylene (-C₂H₄) from the ethyl ester, or the nitro group (-NO₂). This detailed fragmentation data is invaluable for distinguishing between isomers and confirming the specific arrangement of substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound were grown, this technique would provide unambiguous structural information.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal system, space group, and the arrangement of molecules within the crystal lattice (crystal packing). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the physical properties of the compound in its solid state. For substituted benzene rings, particular attention is often paid to the dihedral angles between the plane of the ring and its substituents (the ethyl ester, nitro, and trifluoromethyl groups).

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure.

For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted benzene chromophore. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide insight into the electronic transitions. The presence of both an electron-withdrawing nitro group and a trifluoromethyl group, along with the ethyl ester, influences the energy of the π → π* and n → π* transitions, which can be used to study the electronic properties of the molecule.

Computational and Theoretical Investigations of Ethyl 3 Nitro 5 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of organic compounds. For Ethyl 3-nitro-5-(trifluoromethyl)benzoate, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide detailed insights into its structural parameters. researchgate.net

The optimized molecular geometry reveals key bond lengths and angles. The benzene (B151609) ring, while largely planar, may exhibit minor distortions due to the presence of bulky and electronegative substituents. The bond lengths within the aromatic ring are expected to deviate slightly from the typical 1.39 Å of benzene, reflecting the electronic influence of the nitro, trifluoromethyl, and ethyl benzoate (B1203000) groups. For instance, the C-N bond of the nitro group and the C-C bond connecting the trifluoromethyl group to the ring are of particular interest. In similar structures, C-N bond lengths are computationally found to be around 1.47-1.49 Å. The C-F bond lengths in the trifluoromethyl group are typically calculated to be in the range of 1.34-1.36 Å. acs.org

The dihedral angles between the plane of the benzene ring and the substituents are also critical. The nitro group is often found to be nearly coplanar with the benzene ring to maximize resonance delocalization, with a small dihedral angle. nih.gov In contrast, the ethyl ester group may exhibit a larger dihedral angle due to steric hindrance and rotational freedom around the C-C single bond.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated by DFT calculations. The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations (Illustrative Data)

ParameterPredicted Value
C-N (nitro) Bond Length~1.48 Å
C-C (trifluoromethyl) Bond Length~1.52 Å
C-F Bond Length~1.35 Å
C=O (ester) Bond Length~1.21 Å
C-O (ester) Bond Length~1.35 Å
Dihedral Angle (Benzene Ring - NO₂)< 10°
Dihedral Angle (Benzene Ring - COOC₂H₅)Variable

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in understanding the reaction mechanisms involving this compound. These calculations can map out the potential energy surface for various reactions, identifying intermediates, transition states, and activation energies.

For electrophilic aromatic substitution reactions, a common reaction type for benzene derivatives, computational studies can elucidate the preference for the position of attack. The nitro group and the ethyl ester group are deactivating and meta-directing, while the trifluoromethyl group is also strongly deactivating and meta-directing. msu.edulibretexts.orgminia.edu.eg Therefore, any further electrophilic substitution on this compound would be significantly slower than on benzene and would be directed to the positions meta to all three substituents, which are already occupied. This makes further substitution highly unlikely under normal conditions.

Transition state analysis, a key component of these calculations, allows for the determination of the energy barrier for a reaction. By locating the transition state structure and calculating its energy, the activation energy can be determined, providing a quantitative measure of the reaction rate. For a hypothetical reaction, such as the reduction of the nitro group, quantum chemical calculations could model the reaction pathway with a reducing agent, identifying the transition states for each step of the reduction process.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules, such as solvents. By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule.

The ethyl ester group has rotational freedom around the C-O and C-C single bonds, leading to various possible conformations. MD simulations can determine the relative populations of these conformers and the energy barriers for their interconversion. This is particularly important for understanding how the molecule might bind to a biological target or interact with other molecules in a solution.

Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and solvent molecules. In a polar solvent like water or ethanol (B145695), hydrogen bonding between the solvent and the oxygen atoms of the nitro and ester groups would be expected. MD can quantify the strength and lifetime of these hydrogen bonds. researchgate.netresearchgate.net In nonpolar solvents, van der Waals interactions would dominate. Understanding these interactions is crucial for predicting solubility and other physical properties.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural confirmation.

Infrared (IR) spectroscopy is a common technique for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net Key predicted vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C=O stretching of the ester group (around 1720 cm⁻¹), and the C-F stretching modes of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts. The predicted chemical shifts are influenced by the electron-withdrawing nature of the substituents, which would cause the aromatic protons and carbons to be deshielded and appear at higher chemical shifts (downfield).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectroscopyParameterPredicted Value
IRNO₂ Asymmetric Stretch~1530 cm⁻¹
IRC=O Stretch~1720 cm⁻¹
¹³C NMRAromatic Carbons120-150 ppm
¹H NMRAromatic Protons7.5-8.5 ppm
UV-Visλ_max~250-280 nm

Theoretical Studies on Aromaticity and Substituent Effects on the Benzene Ring of this compound

The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The presence of strong electron-withdrawing groups like the nitro, trifluoromethyl, and ethyl ester groups is expected to decrease the electron density of the benzene ring, which could lead to a slight reduction in its aromaticity compared to unsubstituted benzene.

The substituent effects on the benzene ring are significant. All three substituents (nitro, trifluoromethyl, and ethyl ester) are electron-withdrawing. lumenlearning.comlibretexts.org The nitro and trifluoromethyl groups are particularly strong deactivators of the ring towards electrophilic aromatic substitution. libretexts.org This deactivation is due to both inductive electron withdrawal and resonance effects (for the nitro group). The ethyl ester group is also deactivating, though generally less so than the nitro group. lumenlearning.com

The combined effect of these three deactivating groups makes the benzene ring in this compound highly electron-deficient and significantly less reactive towards electrophiles than benzene itself. As mentioned earlier, all three groups are meta-directors, meaning they would direct an incoming electrophile to the position meta to themselves. In this molecule, the substitution pattern is 1,3,5, so the substituents are already in a meta relationship to each other.

Applications and Potential Research Areas of Ethyl 3 Nitro 5 Trifluoromethyl Benzoate in Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

The molecular architecture of Ethyl 3-nitro-5-(trifluoromethyl)benzoate, featuring three distinct and reactive functional groups, positions it as a potentially valuable building block in multi-step organic synthesis. The nitro and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta-positions (positions 2, 4, and 6). Conversely, these groups activate the ring for nucleophilic aromatic substitution.

The nitro group can be readily reduced to an amine, which then can be further functionalized. For instance, the resulting amino group can undergo diazotization to introduce a variety of other substituents or participate in the formation of heterocyclic rings. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can be converted to other functional groups or used in coupling reactions. While the trifluoromethyl group is generally stable, it significantly influences the electronic properties of the molecule.

Although specific examples of the use of this compound in the synthesis of complex molecules are not extensively documented in peer-reviewed literature, its methyl ester analog, Mthis compound, is known to have applications in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The functional groups present suggest potential pathways for the synthesis of a variety of complex structures, including substituted anilines, benzamides, and various heterocyclic systems.

Precursor in the Synthesis of Advanced Materials

The combination of the trifluoromethyl and nitro groups suggests that this compound could serve as a precursor for advanced materials with unique properties.

Polymers containing trifluoromethyl groups are known for their desirable properties, including high thermal stability, chemical resistance, and low dielectric constants. nih.govrsc.org The presence of a nitro group can further modify the polymer's properties, for example, by increasing its glass transition temperature or altering its solubility.

While no specific studies detail the polymerization of this compound, the general strategies for creating polymers with such functionalities often involve nucleophilic aromatic substitution reactions where the nitro group can act as a leaving group under certain conditions. acs.org For instance, the reduction of the nitro group to an amine would yield a monomer that could be used in the synthesis of polyamides or polyimides.

Table 1: Potential Polymerization Strategies Involving Derivatives of this compound

Monomer Derivative Polymerization Method Potential Polymer Type
3-Amino-5-(trifluoromethyl)benzoic acid ethyl ester Polycondensation Polyamide

Aromatic compounds containing both electron-donating and electron-withdrawing groups can exhibit interesting optical and electronic properties, making them suitable for applications in optoelectronics. The nitro group is a strong electron-withdrawing group, and the trifluoromethyl group also contributes to this effect.

Derivatives of this compound, particularly those where the nitro group is replaced by or interacts with an electron-donating group, could potentially form charge-transfer complexes with applications as nonlinear optical materials or as components in organic light-emitting diodes (OLEDs). However, there is no specific research available that demonstrates the use of this compound for these applications.

Applications in Agrochemical and Specialty Chemical Intermediate Development

Nitroaromatic compounds are important intermediates in the synthesis of a wide range of industrial chemicals, including pesticides and herbicides. nih.gov The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and binding affinity. nih.gov

Given these characteristics, this compound is a plausible intermediate for the synthesis of novel agrochemicals. The functional groups on the molecule allow for a variety of chemical transformations to build more complex and biologically active molecules. For example, reduction of the nitro group to an amine, followed by reaction with other synthons, is a common strategy in the development of new pesticides. Despite this potential, specific examples of its use in the agrochemical industry are not detailed in the available literature.

Role in Catalysis (e.g., as a ligand component, or precursor to a catalyst)

There is no direct evidence in the scientific literature of this compound being used as a ligand component or a precursor to a catalyst. In principle, derivatives of this compound could be synthesized to incorporate coordinating groups, such as phosphines or pyridines, which could then act as ligands for transition metal catalysts. The electronic properties imparted by the trifluoromethyl and nitro groups could influence the catalytic activity of such complexes. However, this remains a speculative area of research.

Electrochemical Applications and Redox Behavior of Substituted Benzoates

The electrochemical reduction of nitroaromatic compounds is a well-studied area. The nitro group can be electrochemically reduced to a variety of products, most commonly the corresponding aniline (B41778). acs.orgnih.gov The presence of other substituents on the aromatic ring, such as the trifluoromethyl and ethyl ester groups in this compound, would be expected to influence the reduction potential and the reaction pathway.

Studies on the electrochemical reduction of substituted nitrobenzenes have shown that the process can be highly selective. acs.orgnih.govresearchgate.net For instance, a polyoxometalate redox mediator has been used for the highly selective electrocatalytic reduction of various substituted nitrobenzenes to their corresponding anilines in aqueous solution at room temperature. acs.orgnih.gov While this compound was not specifically tested in these studies, the findings for other substituted nitrobenzoates, such as ethyl-3-nitrobenzoate and methyl-2-nitrobenzoate, suggest that a similar selective reduction would be feasible. nih.govresearchgate.net

The redox potentials of related compounds can provide an indication of the expected behavior of this compound. The electron-withdrawing nature of both the nitro and trifluoromethyl groups would likely result in a less negative reduction potential compared to unsubstituted nitrobenzene.

Table 2: Reported Electrochemical Reduction Data for Related Substituted Nitrobenzoates

Compound Reduction Product Conditions Selectivity
Methyl-2-nitrobenzoate 2-Aminobenzoic acid methyl ester Electrocatalytic reduction with silicotungstic acid redox mediator in 1 M aqueous H₃PO₄ >99%

Data sourced from studies on related compounds. nih.govresearchgate.net Specific data for this compound is not available.

Derivatives and Analogues of Ethyl 3 Nitro 5 Trifluoromethyl Benzoate: Synthetic and Reactivity Studies

Systematic Modification of the Ester Group

The ester functional group in ethyl 3-nitro-5-(trifluoromethyl)benzoate is a primary site for chemical modification. Systematic variation of the alkyl chain of the ester allows for a nuanced tuning of the compound's physical and chemical properties, such as solubility, steric hindrance around the carbonyl group, and susceptibility to hydrolysis.

The synthesis of various alkyl 3-nitro-5-(trifluoromethyl)benzoates is typically achieved through Fischer-Speier esterification of the parent carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction with a range of alcohols (e.g., methanol (B129727), propanol, isopropanol, butanol) can produce a library of esters. The general reaction is as follows:

3-NO₂-5-CF₃-C₆H₃COOH + R-OH ⇌ 3-NO₂-5-CF₃-C₆H₃COOR + H₂O

The reactivity of these esters, particularly towards hydrolysis, is of significant interest. Both acidic and basic hydrolysis can revert the ester to the parent carboxylic acid. The rate of hydrolysis is influenced by the nature of the alkyl group (R). It is generally expected that increasing the steric bulk of the alkyl group will decrease the rate of hydrolysis due to increased steric hindrance at the carbonyl carbon, which impedes the approach of the nucleophile (e.g., a hydroxide (B78521) ion in basic hydrolysis).

Ester Alkyl Group (R)Expected Relative Rate of HydrolysisRationale
MethylFastestLeast steric hindrance.
EthylFastMinor increase in steric hindrance compared to methyl.
n-PropylSlowerIncreased chain length and steric bulk.
IsopropylSlowestSignificant steric hindrance from the branched alkyl group.

This systematic modification of the ester group is a fundamental approach to fine-tuning the properties of the molecule for various applications, including its use as a synthetic intermediate where the ester may serve as a temporary protecting group or a precursor to other functional groups.

Exploration of Isomeric Forms and Their Reactivity

The positional isomers of this compound exhibit distinct chemical reactivity due to the different electronic interactions between the substituents. The primary isomers of interest are ethyl 2-nitro-5-(trifluoromethyl)benzoate and ethyl 4-nitro-3-(trifluoromethyl)benzoate. The synthesis of these isomers can be challenging due to the directing effects of the substituents on the benzene (B151609) ring during nitration. For instance, the nitration of 3-alkylbenzotrifluorides is known to produce a mixture of 2-, 4-, and 6-nitro isomers, which then require separation.

The reactivity of these isomers is largely dictated by the positions of the strongly electron-withdrawing nitro and trifluoromethyl groups relative to the ester group and to potential sites of nucleophilic attack. In reactions such as nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group ortho or para to a leaving group is crucial for the stabilization of the Meisenheimer complex intermediate.

While direct comparative kinetic studies on these specific isomers are scarce, their relative reactivity in SNAr reactions can be predicted. For example, if a leaving group were present on the ring, an ortho or para nitro group would provide significant activation, whereas a meta nitro group would offer less stabilization of the anionic intermediate.

Below is a table summarizing the known isomers and their expected relative reactivity towards nucleophilic aromatic substitution, assuming a leaving group is present at a position activated by the nitro group.

IsomerRelative Position of NO₂ to EsterExpected SNAr ReactivityRationale for Reactivity
Ethyl 2-nitro-5-(trifluoromethyl)benzoateOrthoHighThe nitro group is ortho to the ester, which would strongly activate a leaving group at the 1-position (where the ester is) or other positions on the ring for SNAr.
This compoundMetaModerateThe nitro group is meta to the ester. While it contributes to the overall electron deficiency of the ring, it does not provide direct resonance stabilization for a nucleophilic attack at most positions.
Ethyl 4-nitro-3-(trifluoromethyl)benzoateParaHighThe nitro group is para to the ester, which would strongly activate a leaving group at the 1-position for SNAr.

The different electronic environments of these isomers also influence the reactivity of the ester group itself. For instance, the rate of hydrolysis of the ester can be affected by the proximity of the electron-withdrawing groups. An ortho-nitro group, for example, can exert a more pronounced inductive effect and potentially steric effects compared to a meta or para-nitro group.

Introduction of Additional Functional Groups on the Benzene Ring

The introduction of additional functional groups onto the benzene ring of this compound can dramatically alter its chemical properties and open up new avenues for synthetic transformations. The existing nitro and trifluoromethyl groups are strong deactivating groups and meta-directors in electrophilic aromatic substitution, making further electrophilic substitution on the ring challenging. Therefore, derivatization often proceeds through the modification of a precursor or through nucleophilic aromatic substitution if a suitable leaving group is present.

Several derivatives with additional functional groups have been synthesized, often starting from a differently substituted benzoic acid. These derivatives are valuable as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Some examples of such derivatives include:

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid : This compound serves as a precursor for the synthesis of antitubercular agents. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, and the carboxylic acid can be converted to an ester or amide.

Ethyl 4-fluoro-3-nitrobenzoate : In this analogue, the trifluoromethyl group is replaced by a fluorine atom, and the positions of the substituents are altered. The fluorine atom is a good leaving group in SNAr reactions. For instance, it can be displaced by amines, as demonstrated in the synthesis of ethyl 3-nitro-4-(propylamino)benzoate.

Ethyl 3-amino-5-nitrobenzoate : This compound features an amino group instead of a trifluoromethyl group. The amino group is a strong activating group and an ortho-, para-director, which significantly changes the reactivity of the aromatic ring towards electrophilic substitution.

The table below provides a summary of some of these derivatives and the synthetic possibilities they offer.

DerivativeKey Additional/Different Functional GroupSynthetic Utility
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidChloroThe chloro group can be displaced by nucleophiles. The carboxylic acid can be derivatized.
Ethyl 4-fluoro-3-nitrobenzoateFluoroThe fluoro group is an excellent leaving group in SNAr reactions.
Ethyl 3-nitro-4-(propylamino)benzoatePropylaminoSynthesized from the corresponding fluoro derivative; the amino group can be further functionalized.
Ethyl 3-amino-5-nitrobenzoateAminoThe amino group can be diazotized for further transformations (e.g., Sandmeyer reaction) or can direct electrophilic substitution.

These examples highlight the versatility of the substituted benzoate (B1203000) scaffold and how the introduction of different functional groups can be used to build molecular complexity.

Structure-Reactivity Relationship Studies of Substituted Benzoates

The study of structure-reactivity relationships in substituted benzoates is a classic area of physical organic chemistry, often analyzed using the Hammett equation. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of meta and para substituents on the reactivity of a benzene derivative. In this equation, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which is characteristic of the reaction).

For this compound, both the nitro and trifluoromethyl groups are strongly electron-withdrawing. The Hammett substituent constants (σ) for these groups are positive, indicating that they increase the rate of reactions that are favored by electron withdrawal from the aromatic ring. For example, in the basic hydrolysis of ethyl benzoates, the reaction is accelerated by electron-withdrawing groups because they stabilize the developing negative charge in the transition state. The reaction constant (ρ) for this reaction is positive.

The combined effect of the 3-nitro and 5-trifluoromethyl substituents on the reactivity of the ester group is expected to be significant. The σ values for meta substituents are generally additive. The table below lists the Hammett constants for these and other relevant substituents.

SubstituentPositionHammett Constant (σ)Electronic Effect
-NO₂meta+0.71Strongly electron-withdrawing (inductive and resonance)
-CF₃meta+0.43Strongly electron-withdrawing (inductive)
-Clmeta+0.37Electron-withdrawing (inductive)
-Fmeta+0.34Electron-withdrawing (inductive)
-NH₂meta-0.16Electron-donating (resonance)

Based on these values, the presence of both a nitro and a trifluoromethyl group in the meta positions would make the carbonyl carbon of the ester group highly electrophilic and significantly increase the rate of nucleophilic attack, such as in hydrolysis, compared to unsubstituted ethyl benzoate.

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds often focus on their biological activity or toxicity. researchgate.net These studies correlate molecular descriptors (such as electronic properties, hydrophobicity, and steric parameters) with a particular activity. For a series of derivatives of this compound, a QSAR study could be used to predict their reactivity or biological properties based on the nature and position of various substituents on the benzene ring. For instance, the introduction of electron-donating or electron-withdrawing groups at other positions on the ring would predictably alter the electronic environment and, consequently, the reactivity of the molecule in a way that could be modeled by the Hammett equation or more advanced computational methods.

Emerging Research Directions and Future Outlook for Ethyl 3 Nitro 5 Trifluoromethyl Benzoate

Integration into Supramolecular Architectures

The development of novel supramolecular structures is a burgeoning field of chemistry, with applications in materials science, catalysis, and molecular recognition. The structural motifs present in Ethyl 3-nitro-5-(trifluoromethyl)benzoate make it an intriguing candidate for incorporation into such architectures. The electron-deficient aromatic ring, a result of the nitro and trifluoromethyl substituents, could facilitate interactions with electron-rich aromatic systems through π-π stacking.

Furthermore, the oxygen atoms of the nitro and ester groups could act as hydrogen bond acceptors, enabling the formation of directed, non-covalent interactions with suitable donor molecules. The potential for halogen bonding involving the fluorine atoms of the trifluoromethyl group also presents an underexplored avenue for creating specific supramolecular assemblies. Future research could focus on co-crystallization studies with complementary molecules to form liquid crystals or porous organic frameworks.

Table 1: Potential Supramolecular Interactions Involving this compound

Interaction TypeParticipating Groups on this compoundPotential Interacting Partners
π-π StackingElectron-deficient aromatic ringElectron-rich aromatic molecules (e.g., pyrene, aniline (B41778) derivatives)
Hydrogen BondingOxygen atoms of the nitro and ester groupsHydrogen bond donors (e.g., alcohols, amides, carboxylic acids)
Halogen BondingFluorine atoms of the trifluoromethyl groupLewis basic atoms (e.g., nitrogen, oxygen)

Green Chemistry Applications in Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound could be a valuable building block in environmentally benign synthetic routes. The nitro group, for instance, can be selectively reduced to an amine under various green conditions, such as catalytic hydrogenation using molecular hydrogen or transfer hydrogenation with formic acid as a hydrogen source. This transformation would yield Ethyl 3-amino-5-(trifluoromethyl)benzoate, a precursor for a wide range of more complex molecules, including pharmaceuticals and agrochemicals.

Future research could explore the use of biocatalysis for the transformation of this compound. For example, nitroreductases could be employed for the selective reduction of the nitro group under mild aqueous conditions. Additionally, the development of solvent-free or aqueous synthetic routes for the preparation and subsequent reactions of this compound would be a significant contribution to green chemistry.

Advanced Characterization Techniques and Their Application

While standard characterization techniques such as NMR and mass spectrometry are used to confirm the identity and purity of this compound, more advanced techniques could provide deeper insights into its electronic structure and behavior. For instance, single-crystal X-ray diffraction would be invaluable for determining its precise three-dimensional structure and understanding its packing in the solid state. This information is crucial for the rational design of supramolecular architectures as discussed in section 8.1.

Furthermore, advanced spectroscopic techniques such as ultrafast transient absorption spectroscopy could be used to probe the excited-state dynamics of the molecule, which is of interest given the presence of the nitroaromatic chromophore. Computational studies, in conjunction with experimental techniques like cyclic voltammetry, could elucidate its redox properties and predict its behavior in electronic devices.

Theoretical Insights Driving Experimental Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental investigations. Density Functional Theory (DFT) calculations could be employed to determine the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its electronic transitions and reactivity in various chemical reactions.

Theoretical modeling could also be used to predict the strength and directionality of the non-covalent interactions that could govern its assembly into supramolecular structures. For example, calculations could help identify the most stable co-crystal structures with other molecules. In the realm of reaction discovery, computational studies could predict the feasibility of novel transformations involving this compound, potentially accelerating the development of new synthetic methods.

Potential for Novel Chemical Technologies and Applications

The unique combination of functional groups in this compound opens up possibilities for its use in a range of novel chemical technologies. The reduced form, Ethyl 3-amino-5-(trifluoromethyl)benzoate, could serve as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific optical properties.

The strong electron-withdrawing nature of the substituents on the benzene (B151609) ring suggests potential applications in materials science, for example, as a component of electron-transporting materials in organic light-emitting diodes (OLEDs) or other organic electronic devices. Further derivatization of the molecule could also lead to the development of novel sensors, where changes in the spectroscopic properties of the molecule upon binding to an analyte could be used for detection. The exploration of these potential applications will likely be a key focus of future research on this versatile chemical compound.

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